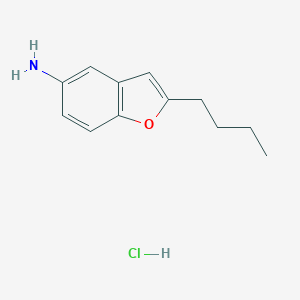

2-butylbenzofuran-5-amine Hydrochloride

描述

Synthesis Analysis

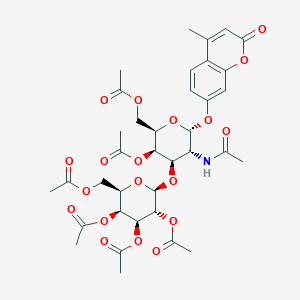

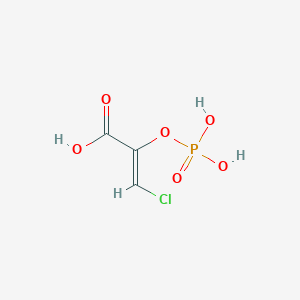

The synthesis of benzofuran derivatives is a topic of interest in several papers. For instance, the synthesis of amino derivatives of benzofuran is explored through the cyclo-dehydration of nitrophenoxybutanones and subsequent reduction to yield aminobenzofurans . Another paper describes the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical aryl radical cyclization-carboxylation sequence . Additionally, the synthesis of 2-benzofuranmethamines is achieved via cyclization reactions of propargyl amines, followed by a rearrangement to form 2-substituted benzofuran derivatives . These methods could potentially be adapted for the synthesis of 2-butylbenzofuran-5-amine Hydrochloride.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The position of the amine group on the benzofuran ring can significantly influence the chemical and biological properties of the compound. In the case of 2-butylbenzofuran-5-amine, the amine group is located at the 5-position of the benzofuran ring, which could be synthesized following similar methods as those described for other aminobenzofurans .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. The papers describe reactions such as cyclization , rearrangement , and the formation of novel compounds through click chemistry . The specific chemical reactions that 2-butylbenzofuran-5-amine Hydrochloride would undergo are not detailed in the provided papers, but it can be inferred that it would participate in reactions typical of amines and benzofuran derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific information on the properties of 2-butylbenzofuran-5-amine Hydrochloride. However, general properties such as solubility, melting point, and reactivity can be influenced by the presence of the butyl group and the amine functionality .

科学研究应用

类似化合物的环境影响和命运

研究已经探讨了各种化合物在水生环境中的出现、命运和行为,突出它们由于工业和消费品使用而广泛存在的情况。例如,对于带有环境持久性和潜在内分泌干扰效应的许多杂环化合物,如对羟基苯甲酸酯,已经进行了广泛研究,以了解它们在水体中的行为和降解。研究表明,尽管经过废水处理过程,这些化合物仍然可以在废水中检测到,并且可能在水生态系统中积累,引发对它们长期环境影响的担忧(Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]。

生化反应性和潜在应用

饱和C-H键与金属卟啉催化剂的反应性为杂环化合物的潜在化学应用提供了见解。研究表明,金属卟啉可以催化C-H键的官能化反应,包括羟基化、氨基化和碳叶基插入,指向有机化学和药物开发中的潜在合成应用(Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]。这样的研究表明,像2-丁基苯并呋喃-5-胺盐酸盐这样的化合物可能在促进或进行对合成新分子至关重要的化学转化方面具有应用。

抗氧化性能和化学合成

对各种有机化合物的合成和抗氧化评价的研究,包括异噁唑酮衍生物,暗示了潜在的药物和治疗应用。这些研究侧重于开发新颖的合成途径并评估合成化合物的生物活性,这可以为设计具有增强生物或化学性质的分子提供见解(Laroum, Boulcina, Bensouici, & Debache, 2019)[https://consensus.app/papers/facile-synthesis-antioxidant-evaluation-laroum/34ba9d6436db5f74a389daf5ebb6a2b5/?utm_source=chatgpt]。

毒性和环境健康

关于多溴二苯并呋喃和二苯并呋喃的健康评估的文献综述强调了了解化合物的毒性和环境健康影响的重要性。类似于2-丁基苯并呋喃-5-胺盐酸盐,了解这些化合物的毒理学特性对于评估风险并制定监管政策至关重要(Mennear & Lee, 1994)[https://consensus.app/papers/polybrominated-dibenzopdioxins-dibenzofurans-mennear/603b1c3a41475517b24cba73ba0ebfc6/?utm_source=chatgpt]。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-butyl-1-benzofuran-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNAECRFGLADHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431067 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butylbenzofuran-5-amine Hydrochloride | |

CAS RN |

526196-90-7 | |

| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

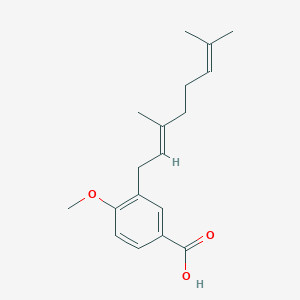

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

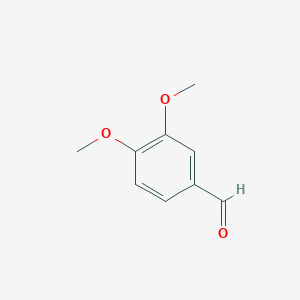

![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)

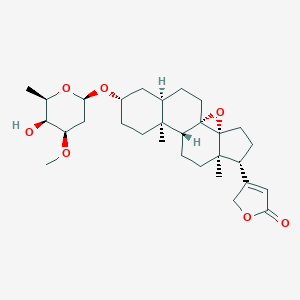

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)